Product packaging for 1,7-Octadien-4-ol 4-Acetate(Cat. No.:)

1,7-Octadien-4-ol 4-Acetate

Cat. No.: B13430213
M. Wt: 168.23 g/mol
InChI Key: FXLCLFLCDQVZPG-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Ester Chemistry

Unsaturated esters are organic compounds that contain an ester group adjacent to a carbon-carbon double or triple bond. These structural motifs are widespread in biologically active molecules and serve as highly versatile intermediates in organic synthesis. nih.govnih.gov The presence of the conjugated system of the ester and the double bond in α,β-unsaturated esters, for example, allows for a variety of reactions, including nucleophilic additions. The reactivity of unsaturated esters makes them valuable for constructing the carbon skeletons of more complex molecules. The synthesis of unsaturated esters can be achieved through various methods, including the Wittig reaction and palladium-catalyzed dehydrogenation.

Significance of 1,7-Octadienyl Scaffolds in Chemical Synthesis

The 1,7-octadienyl scaffold is a derivative of 1,7-octadiene (B165261), an eight-carbon chain with double bonds at the terminal positions. nih.gov This arrangement of double bonds is particularly useful in synthesis because it allows for selective chemical reactions at either end of the molecule. 1,7-octadiene itself is a valuable precursor in the production of specialty polymers and can be converted into other useful difunctional compounds. nih.gov It is commercially produced by the dimerization of butadiene. nih.govnih.gov The non-conjugated nature of the double bonds in a 1,7-diene system means they can often be functionalized independently, providing a route to long-chain molecules with specific functionalities at each end. This scaffold is also a common substrate in studies of ring-closing metathesis, a powerful reaction for the formation of cyclic compounds. nih.gov

Overview of Research Trajectories for Chiral Olefinic Building Blocks

In recent decades, the demand for chiral molecules—molecules that are non-superimposable on their mirror images—has grown significantly, particularly in the pharmaceutical industry. The biological activity of a drug is often dependent on its specific three-dimensional shape, meaning that only one of a pair of enantiomers (mirror-image isomers) may be effective or safe. This has driven extensive research into methods for synthesizing enantiomerically pure compounds.

Chiral olefinic building blocks, which are unsaturated molecules possessing one or more chiral centers, are highly sought after as intermediates in the synthesis of complex, biologically active molecules. nih.gov The development of asymmetric catalysis, which uses chiral catalysts to control the stereochemical outcome of a reaction, has been a major focus of this research. nih.gov Techniques such as Sharpless asymmetric epoxidation have become fundamental tools for producing chiral unsaturated alcohols, which can then be used in the synthesis of a wide range of complex targets. nih.gov The analysis of chiral molecules, often after derivatization to esters like acetates, is crucial for determining enantiomeric purity, with methods like chiral-phase gas chromatography being widely employed. nih.gov

Limited Specific Research on 1,7-Octadien-4-ol 4-Acetate

A plausible synthetic route to 1,7-octadien-4-ol would involve a Grignard reaction. organic-chemistry.orgyoutube.comyoutube.com This could be achieved by reacting the Grignard reagent formed from 5-bromo-1-pentene (B141829) with acrolein. The subsequent acetylation of the resulting 1,7-octadien-4-ol would yield the target compound, this compound. This acetylation can often be achieved using acetic acid with a catalyst. nih.gov

Physicochemical Properties of Related Compounds

In the absence of specific experimental data for this compound, the properties of its parent hydrocarbon and other related octadienyl acetates can provide some context.

Table 1: Physical Properties of 1,7-Octadiene and Related Isomeric Acetates

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
1,7-Octadiene C₈H₁₄ 110.20 114-121 0.746 (at 25°C)
(2E,4E)-Octadienyl acetate (B1210297) C₁₀H₁₆O₂ 168.23 Not available Not available

This table presents data for the parent hydrocarbon and other isomeric octadienyl acetates to provide a comparative context. Data sourced from nih.govchemicalbook.com.

Spectroscopic Data of Precursor and Related Structures

The structure of organic molecules is primarily determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific spectra for this compound are not available, the expected NMR signals can be predicted, and mass spectra of related compounds offer insight into potential fragmentation patterns.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Observed Shifts for 1,7-Octadiene

Protons in this compound Predicted Chemical Shift (ppm) Protons in 1,7-Octadiene Observed Chemical Shift (ppm)
CH₃ (acetate) ~2.0 - -
-CH₂- (allylic) ~2.1 -CH₂- (allylic) 2.05
-CH₂- (aliphatic) ~1.4-1.7 -CH₂- (aliphatic) 1.41
=CH₂ (terminal alkene) ~4.9-5.1 =CH₂ (terminal alkene) 4.91-4.98
=CH- (internal alkene) ~5.7-5.9 =CH- (internal alkene) 5.79

This table combines predicted chemical shifts for the target molecule based on general principles of NMR spectroscopy youtube.comyoutube.com with experimental data for the precursor hydrocarbon 1,7-octadiene acs.org.

Mass spectrometry of related octadienyl acetates, such as 3,7-dimethyl-2,6-octadienyl acetate, shows characteristic fragmentation patterns that can help in identifying such compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B13430213 1,7-Octadien-4-ol 4-Acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

octa-1,7-dien-4-yl acetate

InChI

InChI=1S/C10H16O2/c1-4-6-8-10(7-5-2)12-9(3)11/h4-5,10H,1-2,6-8H2,3H3

InChI Key

FXLCLFLCDQVZPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCC=C)CC=C

Origin of Product

United States

Synthetic Methodologies for 1,7 Octadien 4 Ol 4 Acetate

Palladium-Catalyzed Telomerization Strategies

The palladium-catalyzed telomerization of 1,3-butadiene (B125203) with acetic acid is an atom-economical method for producing octadienyl acetates. iupac.orgiupac.org The general reaction involves the coupling of two butadiene molecules with one molecule of acetic acid to yield a mixture of isomeric octadienyl acetates. The primary products are typically the linear 1-acetoxy-2,7-octadiene and the branched 3-acetoxy-1,7-octadiene.

The core of the synthesis is the palladium-catalyzed dimerization of 1,3-butadiene in the presence of acetic acid. iupac.orgiupac.org This reaction proceeds via a series of steps involving a palladium(0) active species. Initially, two molecules of butadiene coordinate to the Pd(0) center and undergo oxidative coupling to form a bis-π-allyl palladium intermediate. rsc.org This intermediate then reacts with acetic acid, which acts as the nucleophile ("telogen"), to yield the octadienyl acetate (B1210297) products and regenerate the Pd(0) catalyst. rsc.org The process is highly efficient, providing a direct route to C8 derivatives from a C4 feedstock. researchgate.netrsc.org

The reaction can be influenced by various parameters, including the nature of the palladium precursor and the presence of promoters. For instance, palladium(II) acetylacetonate (B107027) (Pd(acac)₂) is a common precursor that is reduced in situ to the active Pd(0) species. google.comgoogle.com

The choice of ligand coordinated to the palladium center is crucial for controlling the regioselectivity of the telomerization reaction, dictating the ratio of linear to branched products. researchgate.netrsc.org Phosphine (B1218219) ligands are most commonly employed, and their electronic and steric properties significantly impact the reaction's outcome. rsc.orgsciopen.com

Generally, monodentate phosphine ligands like triphenylphosphine (B44618) (PPh₃) are effective, but the selectivity can be further tuned. rsc.org For example, using bulky phosphine ligands can favor the formation of the linear isomer, 1-acetoxy-2,7-octadiene, which is often the desired product for further transformations. rsc.org Conversely, the concentration of the phosphine ligand relative to palladium can also shift the selectivity; a higher phosphine-to-palladium ratio can sometimes favor the branched isomer. rsc.org The development of specialized phosphine ligands, such as tris(o-methoxyphenyl)phosphine (TOMPP), has been shown to yield high activities and selectivities in related telomerization reactions with alcohols. researchgate.netjuniperpublishers.com

LigandCatalyst SystemKey Observation on Selectivity
Triphenylphosphine (PPh₃)Pd(OAc)₂/PPh₃Commonly used, but selectivity can be variable. iupac.orgrsc.org
PhosphitesPd/PhosphiteInfluences the reaction course. rsc.orgsciopen.com
N-Heterocyclic Carbenes (NHCs)Pd/NHCEffective for telomerization with other nucleophiles like methanol (B129727). researchgate.net
Tris(o-methoxyphenyl)phosphine (TOMPP)Pd/TOMPPHigh activity and selectivity in telomerization with alcohols. researchgate.netjuniperpublishers.com

This table provides examples of ligand classes and their general influence on palladium-catalyzed telomerization reactions.

Reaction conditions such as temperature, pressure, and solvent play a significant role in the efficiency and selectivity of the butadiene telomerization with acetic acid. The reaction is typically conducted under mild temperatures. juniperpublishers.com

The solvent system can dramatically affect the reaction. While organic solvents are common, multiphase systems, including aqueous or ionic liquid systems, have been explored to facilitate catalyst recovery and product separation. rsc.orgsciopen.com For example, the use of sulfolane (B150427) in an aqueous system has been shown to be effective for the telomerization of butadiene with water. rsc.org Gas-liquid phase telomerization of butadiene with liquid acetic acid has also been demonstrated. rsc.org The concentration of acetic acid itself is also a key variable, with high concentrations often being used. juniperpublishers.com

ParameterCondition/SystemEffect
Temperature 60-110°CAffects reaction rate and catalyst stability. juniperpublishers.com
Solvent Acetic Acid (high conc.)Serves as both reactant and solvent. juniperpublishers.com
Solvent Biphasic (e.g., aqueous)Can facilitate catalyst recycling. rsc.orgsciopen.com
Pressure ~850 psigA typical pressure for the acetoxylation reaction. juniperpublishers.com

This table summarizes key reaction conditions and their impact on the telomerization process.

Enantioselective Synthesis of Chiral Octadienyl Acetates

The synthesis of enantiomerically pure chiral octadienyl acetates is of significant interest for applications in fine chemical and pharmaceutical synthesis. This is achieved through either biocatalytic methods or asymmetric catalysis using chiral transition metal complexes.

Biocatalysis, particularly using lipase (B570770) enzymes, offers a green and highly selective method for obtaining chiral compounds. chemrxiv.orgsemanticscholar.org Lipases are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective hydrolysis, esterification, or transesterification. chemrxiv.orgnih.gov

In the context of octadienyl acetates, a racemic mixture can be resolved using a lipase. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the acetate, leaving the other enantiomer unreacted and in high enantiomeric excess. Alternatively, a racemic octadienol could be selectively acylated by a lipase in the presence of an acyl donor, producing an enantioenriched acetate. chemrxiv.orgnih.gov Lipases like Candida antarctica lipase B (often immobilized as Novozym 435) are known for their broad substrate scope and high selectivity, making them suitable candidates for such resolutions. semanticscholar.org These processes are valued for their mild reaction conditions and high enantioselectivity. nih.gov

The development of chiral transition metal catalysts provides a powerful tool for asymmetric synthesis, enabling the direct formation of chiral products with high enantiopurity. snnu.edu.cnnih.gov For the synthesis of chiral octadienyl acetates, this can involve the use of palladium, rhodium, or iridium catalysts complexed with chiral ligands. google.comdiva-portal.org

Asymmetric C-H functionalization reactions catalyzed by transition metals have emerged as a step-economical strategy. snnu.edu.cn In principle, a chiral palladium catalyst could be used to achieve an enantioselective telomerization of butadiene with acetic acid, directly yielding a chiral octadienyl acetate. The success of such a reaction heavily relies on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. sioc-journal.cn While direct asymmetric telomerization with acetic acid is a challenging goal, the principles have been successfully applied in related asymmetric transformations, such as asymmetric hydrogenation and C-C bond formation, demonstrating the potential of this approach. snnu.edu.cndiva-portal.org

Catalytic SystemApproachPotential Application
Lipase (e.g., Novozym 435)Kinetic ResolutionEnantioselective hydrolysis of racemic 1,7-octadien-4-ol 4-acetate. chemrxiv.orgsemanticscholar.org
Chiral Pd-complexAsymmetric TelomerizationDirect synthesis of enantioenriched octadienyl acetates from butadiene. snnu.edu.cn
Chiral Rh/Ir-complexAsymmetric HydrogenationPotential for creating chiral centers in octadiene derivatives. diva-portal.org

This table illustrates different catalytic approaches for achieving enantioselectivity in the synthesis of chiral octadienyl acetates.

Chiral Auxiliary-Mediated Synthesis

The synthesis of specific enantiomers of 1,7-Octadien-4-ol, and subsequently its acetate, can be achieved through the use of chiral auxiliaries. This strategy is a powerful method in asymmetric synthesis for controlling the stereochemical outcome of a reaction. sigmaaldrich.com The core principle involves covalently attaching a chiral auxiliary to a prochiral substrate. scielo.org.mx This temporary modification introduces a stereo-differentiating environment that directs subsequent reactions to proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer over the other. williams.edu

The general workflow for a chiral auxiliary-mediated synthesis involves three key steps:

Coupling: A non-chiral substrate is covalently bonded to an enantiomerically pure chiral auxiliary. scielo.org.mx

Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction (e.g., alkylation, aldol (B89426) reaction) where the auxiliary's steric and electronic properties direct the formation of a new stereocenter with a specific configuration. scielo.org.mxwilliams.edu The products of this step are diastereomers.

Cleavage: The chiral auxiliary is removed from the desired diastereomer, yielding the enantiomerically enriched target molecule and recovering the auxiliary for potential reuse. sigmaaldrich.com

In the context of synthesizing 1,7-Octadien-4-ol, a prochiral ketone precursor could be subjected to an asymmetric reduction or an asymmetric allylation guided by a chiral auxiliary. For instance, an enolate derived from a precursor ester could be alkylated with an allyl halide. The choice of auxiliary, such as Evans' oxazolidinones or sulfur-based auxiliaries, is critical as it dictates the efficiency and diastereoselectivity of the key bond-forming step. scielo.org.mx Once the chiral alcohol is obtained with high enantiomeric purity, it can be readily acetylated to yield the target this compound.

Table 1: Conceptual Steps in Chiral Auxiliary-Mediated Synthesis

StepDescriptionKey Considerations
1. Auxiliary Attachment A prochiral precursor (e.g., a keto-ester) is covalently linked to a chiral auxiliary like an Evans oxazolidinone.Selection of an effective and recyclable auxiliary.
2. Diastereoselective Allylation The adduct is treated with an allyl Grignard or similar reagent. The auxiliary blocks one face of the molecule, forcing the allyl group to add from the less hindered side.Reaction conditions (temperature, solvent, Lewis acid) must be optimized for maximum diastereoselectivity.
3. Auxiliary Cleavage The auxiliary is hydrolytically or reductively cleaved to release the enantiomerically enriched 1,7-Octadien-4-ol.Cleavage conditions should not racemize the newly formed stereocenter.
4. Acetylation The resulting chiral alcohol is treated with an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to form the final product.Standard esterification protocol.

Diastereoselective Synthetic Routes

Diastereoselective synthetic routes are employed when a molecule with multiple stereocenters is targeted, aiming to produce a single diastereomer from a mixture of possibilities. Such strategies often involve tandem reactions or domino sequences where multiple bonds are formed in a single pot, with the stereochemistry of each step influencing the next. rsc.org

For a molecule like 1,7-Octadien-4-ol, which has one stereocenter, diastereoselective strategies become relevant when the synthesis starts from a chiral precursor or involves a reaction that creates multiple stereocenters simultaneously, one of which is the C4 carbinol center. One-pot multi-bond forming processes, such as tandem Overman rearrangement/ring-closing enyne metathesis (RCEYM)/Diels-Alder reaction sequences, exemplify highly sophisticated diastereoselective routes. rsc.orgresearchgate.net While these complex methods are often used for constructing polycyclic scaffolds, the underlying principles of stereocontrol can be adapted for acyclic systems. researchgate.net

A hypothetical diastereoselective route to a precursor for 1,7-Octadien-4-ol could involve an aldol reaction between two different aldehydes, where pre-existing chirality in one of the coupling partners directs the formation of the new stereocenters. The resulting product could then be further elaborated to the target dienol. The success of such a route relies heavily on the predictable stereochemical outcome of the key bond-forming reaction. researchgate.net

Preparation of 1,7-Octadien-4-ol Precursors

The synthesis of this compound is fundamentally dependent on the efficient preparation of its alcohol precursor, 1,7-Octadien-4-ol. nih.gov This can be achieved through various methods, including the transformation of existing C8 skeletons or the construction of the carbon chain from smaller units.

Hydrolysis of Octadienyl Acetates

A straightforward method for preparing 1,7-Octadien-4-ol is the hydrolysis of its corresponding acetate or other octadienyl acetate isomers. This chemical reaction involves breaking the ester bond to yield the alcohol and a carboxylate salt or carboxylic acid. The hydrolysis of octadienyl acetates can be carried out using standard procedures, such as saponification with a base like caustic soda (sodium hydroxide) or through acid-catalyzed hydrolysis with catalysts like sulfuric acid. google.com

For example, a mixture of octadienyl acetates, which can be formed from the palladium-catalyzed reaction of butadiene and acetic acid, can be hydrolyzed to a mixture of octadienols. google.com If this compound were part of such a mixture, it would be converted to 1,7-Octadien-4-ol upon hydrolysis. Subsequent purification would be necessary to isolate the desired isomer.

Regioselective Functionalization of 1,7-Octadiene (B165261)

The direct, regioselective functionalization of 1,7-octadiene provides a potential route to the 1,7-octadien-4-ol precursor. wikipedia.orgnih.gov 1,7-Octadiene is an inexpensive and readily available starting material, often produced by the metathesis of cyclohexene (B86901) and ethylene (B1197577) or the dimerization of butadiene. wikipedia.orggoogle.com

While direct hydroxylation at the C4 position is challenging, related transformations highlight the feasibility of regioselective functionalization of dienes. A prominent industrial process is the telomerization of 1,3-butadiene with water, which, in the presence of palladium catalysts and suitable ligands, can produce octadienols. juniperpublishers.comrsc.org This reaction typically yields 2,7-octadien-1-ol (B1588117) with high selectivity. juniperpublishers.comgoogle.com Although this produces a different constitutional isomer, it demonstrates that catalytic systems can achieve high regioselectivity in the hydroxylation of a C8 diene system.

Another relevant strategy is the hydroformylation of 1,7-octadiene. This process introduces aldehyde groups at the terminal carbons, which can then be hydrogenated to yield 1,10-decanediol. google.com While this functionalizes the termini, it underscores the principle of adding oxygen-containing functional groups to the octadiene backbone. Adapting such catalytic approaches to achieve internal, regioselective hydroxylation remains an area of synthetic interest.

Table 2: Summary of Precursor Preparation Methods

MethodStarting MaterialReagents/ConditionsProductReference
Hydrolysis Octadienyl AcetatesNaOH (saponification) or H₂SO₄ (acid catalysis)Octadienols google.com
Telomerization 1,3-Butadiene + WaterPalladium catalyst, ligands (e.g., triarylphosphine), CO₂2,7-Octadien-1-ol juniperpublishers.comgoogle.com
Hydroformylation/Reduction 1,7-Octadiene1. CO/H₂, Rh catalyst2. H₂, hydrogenation catalyst1,10-Decanediol google.com

Chemical Transformations and Reactivity Profiles

Olefin Metathesis Reactions of the Diene Moiety

Olefin metathesis provides a powerful tool for carbon-carbon bond formation, and the 1,7-diene system of the title compound is a suitable substrate for various metathesis reactions, including ring-closing, cross, and en-yne metathesis. rsc.orgharvard.edu The presence of the acetate (B1210297) group can influence the reactivity and selectivity of these transformations.

Ring-Closing Metathesis (RCM) Considerations

Ring-closing metathesis (RCM) is an intramolecular process that transforms an acyclic diene into a cyclic alkene with the liberation of a small volatile alkene, typically ethylene (B1197577). researchgate.net For 1,7-octadien-4-ol 4-acetate, RCM would lead to the formation of a seven-membered ring, specifically, cyclohexene (B86901) substituted at the 4-position with an acetate group.

The efficiency of RCM is influenced by several factors, including the choice of catalyst and reaction conditions. researchgate.net Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are widely used due to their high functional group tolerance. harvard.educaltech.edu The general transformation is depicted below:

Substrate: this compound

Reaction: Ring-Closing Metathesis (RCM)

Product: 4-Cyclohepten-1-yl acetate

Byproduct: Ethylene

The formation of the seven-membered ring is generally thermodynamically feasible. rsc.org However, the reaction is an equilibrium process. To drive the reaction toward the desired cyclic product, it is typically conducted at low substrate concentrations (high dilution) to favor the intramolecular cyclization over intermolecular oligomerization. researchgate.net Removal of the ethylene byproduct, for instance by performing the reaction under vacuum or a stream of inert gas, can also shift the equilibrium towards the product. researchgate.net The choice between first and second-generation Grubbs catalysts can also influence the outcome, with second-generation catalysts often being more active but sometimes having a higher propensity for oligomerization if conditions are not optimized. researchgate.net

Kinetic studies on substituted 1,7-octadienes have shown that electronic effects of substituents can influence the rate of RCM. nih.gov The electron-withdrawing nature of the acetate group in this compound is expected to have a modest electronic influence on the remote double bonds.

Cross-Metathesis (CM) with Terminal and Internal Alkenes

Cross-metathesis (CM) is an intermolecular reaction between two different olefins. organic-chemistry.org For this compound, CM can occur with a variety of alkene partners, leading to new, elongated olefinic structures. The reaction's outcome depends on the nature of the cross-partner and the catalyst used. A significant challenge in CM is controlling selectivity to minimize the formation of homodimers from each starting olefin. organic-chemistry.org

Research on analogous dienyl acetates has shown that the acetate group can impart chemoselectivity. caltech.edu When reacting with a cross-partner, the two terminal olefins of the diene may exhibit different reactivities. It has been proposed that the acetate group can deactivate the nearer (homoallylic) double bond through either electron-withdrawing effects or by coordinating with the metal center of the catalyst, thereby directing the metathesis to the more remote terminal double bond. caltech.edu

Table 1: Illustrative Cross-Metathesis Reactions of Dienyl Acetates This table presents generalized findings for dienyl acetates analogous to this compound to illustrate potential reaction pathways.

Cross Partner (Alkene) Catalyst Type Expected Major Product Type Reference
Terminal Alkene (e.g., 5-hexenyl acetate) Grubbs II or Hoveyda-Grubbs II Selective reaction at the less hindered terminal olefin. caltech.edu
Internal Alkene (e.g., (E)-2-butene) Grubbs II or Hoveyda-Grubbs II Generally less reactive; requires more active catalysts. acs.org

Data in this table is illustrative and based on general principles of cross-metathesis reactions involving functionalized dienes.

The use of highly active, second-generation catalysts like the Hoveyda-Grubbs catalyst can improve yields and efficiency, especially with sterically hindered or electronically deactivated alkenes. organic-chemistry.orgresearchgate.net

En-yne Metathesis Applications

Enyne metathesis involves the reaction of an alkene and an alkyne to form a conjugated 1,3-diene. beilstein-journals.orgresearchgate.net The terminal double bonds of this compound can participate in intermolecular enyne metathesis with various alkynes. A common and efficient variant of this reaction is cross-enyne metathesis (CEYM) using ethylene, where the ethylene effectively couples with an alkyne to generate a 1,3-diene. researchgate.net

A related and synthetically useful strategy involves using 1,7-octadiene (B165261) as a cross-linker and an in situ source of ethylene for CEYM-related reactions. lookchem.comnih.govresearchgate.net In such a process, the 1,7-octadiene first undergoes RCM to produce cyclohexene and ethylene. The ethylene generated in this step then participates in a subsequent metathesis reaction with an alkyne partner. nih.gov While the substrate itself is a diene, it could conceptually act as the alkene partner in a CEYM reaction with a suitable alkyne, leading to a complex triene structure.

The general scheme for an enyne metathesis involving one of the alkene moieties of the title compound and a terminal alkyne is as follows:

Reactants: this compound + Terminal Alkyne (R-C≡CH)

Reaction: Cross-Enyne Metathesis (CEYM)

Product: A conjugated triene acetate

Catalyst: Grubbs or Hoveyda-Grubbs type catalysts

This reaction is atom-economical as it does not generate byproducts. researchgate.net

Stereochemical Control in Metathesis Reactions

The C-4 position of this compound is a stereocenter. When this chiral, non-racemic substrate undergoes metathesis, the stereochemistry can influence the reaction's outcome, and conversely, the reaction conditions can affect the integrity of the stereocenter.

In RCM, the existing stereocenter at C-4 will be retained in the resulting 4-cyclohepten-1-yl acetate product. The chirality is preserved as the reaction occurs at the remote double bonds.

In cross-metathesis, the newly formed double bond can have either an E or Z configuration. The stereoselectivity is highly dependent on the catalyst structure. mit.edu While early ruthenium catalysts often favored the thermodynamically more stable E-isomer, newer catalyst systems have been developed that show high selectivity for the formation of Z-olefins. mit.eduresearchgate.net By selecting the appropriate Mo-, W-, or Ru-based catalyst, a degree of control over the geometry of the product alkene can be achieved. mit.edu The chiral center in the substrate can also induce diastereoselectivity in certain metathesis reactions, although this effect is often modest unless the stereocenter is very close to the reacting olefin.

Functional Group Interconversions at the Acetate and Alcohol Centers

The acetate group is a versatile functional handle that can be readily transformed. The corresponding alcohol, 1,7-octadien-4-ol, can also be accessed from the acetate, opening up further synthetic possibilities.

Ester Hydrolysis and Transesterification Reactions

The acetate group of this compound can be cleaved under hydrolysis conditions to yield the parent alcohol, 1,7-octadien-4-ol, and acetic acid. This reaction can be catalyzed by either acid or base.

Reaction: Ester Hydrolysis

Reactants: this compound, Water

Conditions: Acid (e.g., H₂SO₄) or Base (e.g., NaOH, K₂CO₃) in a suitable solvent like methanol (B129727) or ethanol.

Products: 1,7-Octadien-4-ol + Acetic Acid (or its salt)

Studies on similar ester compounds, such as linalyl acetate, show that hydrolysis proceeds readily. oecd.org

Transesterification is another key transformation, where the acetyl group is exchanged for a different acyl group, or the acetate is reacted with a different alcohol to form a new ester. This can be achieved using chemical or enzymatic catalysts. google.com

Reaction: Transesterification

Reactants: this compound + Alcohol (R'-OH)

Conditions: Acid or base catalysis (e.g., tin-based catalysts), or enzymatic catalysis (e.g., lipases). google.comresearchgate.net

Products: 1,7-Octadien-4-ol + New Ester (R'-OAc)

Enzymatic transesterification, often using lipases like Candida antarctica lipase (B570770) B (Novozym 435), offers a mild and selective method for these transformations, proceeding under neutral conditions and minimizing side reactions. researchgate.netresearchgate.net

Table 2: Summary of Functional Group Interconversions

Reaction Reagents Product(s) Typical Conditions Reference
Hydrolysis H₂O, NaOH (aq) 1,7-Octadien-4-ol + Sodium Acetate Methanol/Water, Room Temp. oecd.org
Hydrolysis H₂O, H₂SO₄ (cat.) 1,7-Octadien-4-ol + Acetic Acid Aqueous solvent, heat oecd.org
Transesterification R'OH, Tin Catalyst 1,7-Octadien-4-ol + Acetic acid R' ester Heat (130-180 °C) google.com

| Enzymatic Transesterification | R'OH, Lipase | 1,7-Octadien-4-ol + Acetic acid R' ester | Organic solvent, mild temp. (e.g., 40-60 °C) | researchgate.net |


Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can be directed at either the alkene or the ester functionalities, depending on the reagents and conditions employed.

Oxidation: The double bonds of the dienyl system are susceptible to oxidative cleavage or epoxidation. Ozonolysis (O₃) followed by a reductive or oxidative work-up would cleave the double bonds to yield aldehydes or carboxylic acids, respectively. For instance, partial ozonolysis could yield mono-aldehydes, while complete ozonolysis would lead to smaller, difunctional molecules. The allylic positions (C-3 and C-6) are also potential sites for oxidation.

Reduction: The ester group can be reduced to the parent alcohol, 1,7-octadien-4-ol, using standard reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst) would typically reduce the carbon-carbon double bonds to the corresponding saturated alkane, yielding octan-4-yl acetate. The choice of catalyst and reaction conditions can influence the selectivity between the reduction of the alkenes and the ester. For example, some catalysts may preferentially reduce the double bonds while leaving the ester intact.

Table 1: Potential Oxidation and Reduction Reactions

Reaction Type Reagent(s) Potential Product(s)
Alkene Oxidation O₃, then Zn/H₂O or (CH₃)₂S Aldehyde-functionalized acetates
Alkene Oxidation O₃, then H₂O₂ Carboxylic acid-functionalized acetates
Ester Reduction LiAlH₄, then H₂O 1,7-Octadien-4-ol
Alkene Reduction H₂, Pd/C Octan-4-yl acetate

Allylic Functionalization Reactions

The two sets of allylic protons at the C-3 and C-6 positions of this compound are potential sites for functionalization. Palladium- and rhodium-catalyzed reactions are prominent in achieving allylic C-H functionalization. snnu.edu.cnnih.gov For example, allylic amination can introduce nitrogen-containing groups at these positions. snnu.edu.cn The reaction's regioselectivity would be influenced by the steric and electronic environment of each allylic site. Given the symmetry of the dienyl system around the central acetate, the C-3 and C-6 positions are chemically equivalent.

These reactions often proceed through a π-allyl metal complex intermediate. The choice of catalyst, ligands, and reaction conditions can control the regio- and stereoselectivity of the functionalization. nih.gov

Nucleophilic and Electrophilic Additions to the Alkene Bonds

The terminal alkene groups are reactive towards a variety of addition reactions, including hydroboration-oxidation, halogenation, and epoxidation.

Hydroboration-Oxidation Sequences

The hydroboration-oxidation of the terminal alkenes in this compound is expected to proceed with anti-Markovnikov selectivity, yielding primary alcohols upon oxidation. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity for the terminal carbon. nih.gov

Given the presence of two double bonds, the reaction can be controlled to achieve either mono- or di-hydroboration by adjusting the stoichiometry of the borane (B79455) reagent. Furthermore, the existing acetate group might direct the hydroboration. While often considered non-coordinating, some studies have shown that acetate groups can influence the stereochemical outcome of hydroboration on nearby double bonds. umich.edu The reaction on 1,7-octadiene itself with reagents like 9-BBN followed by oxidation yields the corresponding diol. researchgate.net

Table 2: Expected Products from Hydroboration-Oxidation

Reagent Stoichiometry Intermediate Final Product after Oxidation
1 eq. 9-BBN Mono-organoborane (8-hydroxyoct-1-en-4-yl) acetate
>2 eq. 9-BBN Di-organoborane 4-acetoxyoctane-1,8-diol

Halogenation and Halohydroxylation

The addition of halogens (e.g., Br₂, Cl₂) across the double bonds would lead to dihalogenated products. By controlling the stoichiometry, mono- or tetra-halogenated compounds could be synthesized. The reaction likely proceeds through a cyclic halonium ion intermediate.

In the presence of water, the reaction can lead to halohydrins (halogen and hydroxyl group addition). The regioselectivity of halohydroxylation typically places the halogen on the less substituted carbon and the hydroxyl group on the more substituted carbon of the double bond. For terminal alkenes, this would result in the halogen at C-1 (or C-8) and the hydroxyl at C-2 (or C-7).

Epoxidation Reactions

The double bonds of this compound can be converted to epoxides using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. The reaction can be selective, allowing for the formation of a monoepoxide or a diepoxide by controlling the amount of the oxidizing agent. Studies on the epoxidation of the parent compound, 1,7-octadiene, show that both 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane can be formed efficiently. nih.gov

The presence of the allylic acetate could influence the stereoselectivity of the epoxidation if the reaction is directed by the existing oxygen functionality, although this effect is generally weaker for acetates compared to free hydroxyl groups. researchgate.net

Rearrangement Reactions and Isomerizations

The structure of this compound is amenable to several types of rearrangement and isomerization reactions, particularly those involving its olefinic and allylic systems.

Isomerization: The terminal double bonds can be isomerized to internal positions under catalytic conditions. For example, related allylic alcohols like 2,7-octadien-1-ol (B1588117) can be isomerized to 7-octen-1-al using copper-based catalysts, which involves the migration of a double bond. google.com Similar metal-catalyzed isomerizations could potentially shift the double bonds of this compound to form a conjugated system.

Sigmatropic Rearrangements: While the compound itself may not directly undergo a classic sigmatropic rearrangement, its parent alcohol, 1,7-octadien-4-ol, could be a precursor for such reactions. For instance, a Claisen rearrangement could be envisioned if the alcohol is converted into an allyl vinyl ether. More directly relevant is the Overman rearrangement, where the corresponding allylic trichloroacetimidate, formed from the parent alcohol, rearranges to a trichloroacetamide (B1219227) upon heating, often with palladium catalysis. rsc.org This provides a powerful method for converting the allylic alcohol functionality into an allylic amine with a nih.govnih.gov-sigmatropic shift.

Catalytic Studies and Mechanistic Investigations

Role of Palladium Catalysts in Synthesis and Transformations

Palladium catalysts are central to the telomerization of 1,3-dienes, offering an efficient route to functionalized C8 compounds like octadienyl acetates. The reaction involves the dimerization of butadiene with the simultaneous incorporation of a nucleophile, such as acetic acid. These processes are noted for their high atom efficiency and adherence to green chemistry principles. While Pd(II) compounds like palladium(II) acetate (B1210297) (Pd(OAc)₂) are often used as pre-catalysts, they are typically reduced in situ to the active Pd(0) species.

The choice of ligand coordinated to the palladium center is critical, profoundly influencing the catalyst's activity, stability, and the selectivity of the telomerization reaction. A wide array of phosphine (B1218219) ligands has been explored to optimize the synthesis of octadiene derivatives.

Monodentate phosphine ligands are widely studied. Triarylphosphines, such as triphenylphosphine (B44618) (PPh₃), are commonly used, though they can result in moderate yields. The introduction of electron-donating methoxy (B1213986) groups to triarylphosphines, particularly tris(o-methoxyphenyl)phosphine (TOMPP), has been shown to improve catalyst turnover numbers and yields. Novel difuryl-alkyl-phosphines have also been developed, with the n-propyl derivative identified as an optimal ligand for producing 1-methoxy-2,7-octadiene (B8591526) (1-MODE) with excellent productivity. The steric and electronic properties of trialkylphosphines also affect selectivity; linear phosphines like triethylphosphine (B1216732) can show higher selectivity for the linear product compared to PPh₃, while bulkier ligands like tricyclohexylphosphine (B42057) may favor the formation of dimerization byproducts like 1,3,7-octatriene.

Bidentate phosphine ligands (diphosphines) have also been investigated. The activity of catalysts with diphosphine ligands like dppm, dppe, and dppp (B1165662) is often lower than that of PPh₃. However, increasing the bite angle of the ligand can significantly improve the conversion rate.

N-Heterocyclic carbenes (NHCs) have emerged as an alternative to phosphine ligands, forming stable and highly active palladium catalysts for telomerization. These catalysts have demonstrated high efficiency in the telomerization of butadiene with various alcohols and diols.

Table 1: Effect of Selected Ligands on Palladium-Catalyzed Telomerization of 1,3-Butadiene (B125203)

Ligand TypeSpecific LigandKey Research FindingReference
Monodentate TriarylphosphineTriphenylphosphine (PPh₃)Commonly used but can result in moderate yields and productivity.
Monodentate TriarylphosphineTris(o-methoxyphenyl)phosphine (TOMPP)Improves catalyst turnover numbers (TON) and yields due to methoxy functionalization.
Monodentate FurylphosphineDifuryl-n-propyl-phosphineIdentified as an optimal ligand for the synthesis of 1-methoxy-2,7-octadiene, achieving quantitative yields and high TON.
Monodentate TrialkylphosphineTriethylphosphine (PEt₃)Showed higher selectivity towards the linear product (1-MOD) compared to PPh₃.
Monodentate TrialkylphosphineTricyclohexylphosphine (PCy₃)Sterically hindered ligand that preferably formed the dimerization byproduct 1,3,7-octatriene.

Mechanistic Studies of Chiral Induction in Asymmetric Reactions

The transfer of chirality from a catalyst or chiral auxiliary to a substrate is a fundamental concept in asymmetric synthesis. nih.govcsic.es Understanding the precise mechanism of this transfer is crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve high enantioselectivity. nih.govresearchgate.net Such studies typically involve a combination of experimental kinetics, stereochemical analysis of products, and computational modeling. nih.govnih.gov

Transition State Analysis

The stereochemical outcome of an asymmetric reaction is determined at the transition state, the highest energy point along the reaction coordinate. nih.gov The analysis of competing diastereomeric transition states allows chemists to predict and rationalize the observed enantioselectivity. Models such as the Felkin-Anh and Zimmerman-Traxler models are often used to explain stereoselectivity in reactions like aldol (B89426) additions and allylations. nih.gov These models consider steric and electronic interactions within the cyclic or open transition state structures to predict which pathway is lower in energy, thus leading to the major enantiomer.

For a compound like 1,7-Octadien-4-ol 4-Acetate, which possesses prochiral faces, its interaction with a chiral catalyst would lead to diastereomeric transition states. A detailed analysis would require identifying the specific catalyst and reaction type, followed by a thorough examination of the potential transition state geometries. However, no such studies have been published specifically for this acetate.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms in detail. nih.gov These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. nih.gov By mapping the entire potential energy surface, researchers can identify the most likely reaction pathway and pinpoint the stereodetermining step. rsc.org

Key aspects that can be investigated using computational approaches include:

The binding mode of the substrate to the catalyst.

The non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize one transition state over another. nih.gov

The activation energies for competing pathways leading to different stereoisomers.

Such computational investigations provide quantitative data that complements experimental findings. nih.gov For example, a DFT study on a copper-catalyzed addition of 1,4-pentadiene (B1346968) to acetophenone (B1666503) successfully elucidated the mechanism and origin of selectivity. rsc.org Despite the power of these techniques, a search of the available literature indicates that no specific computational studies have been performed to analyze the reaction pathways or mechanisms of chiral induction for this compound.

Applications in Advanced Organic Synthesis

As a Chiral Building Block in Total Synthesis

The inherent chirality at the C4 position, when used in its enantiomerically pure form, makes 1,7-Octadien-4-ol 4-Acetate a powerful tool for transferring stereochemical information throughout a synthetic sequence. This is fundamental in the total synthesis of natural products, where precise control of stereochemistry is paramount.

The dienyl acetate (B1210297) moiety is a well-established precursor for the construction of cyclic and polycyclic systems. The two olefinic groups of this compound can participate in a range of cyclization reactions, including powerful cascade sequences, to rapidly build molecular complexity. jyamaguchi-lab.comumich.edu

One key strategy involves transition metal-catalyzed intramolecular cyclizations. For instance, palladium-catalyzed reactions, such as the Trost-Oppolzer-type Alder-Ene reaction, can convert dienyl acetates into cyclopentadiene (B3395910) derivatives, which are themselves versatile intermediates for subsequent cycloadditions. acs.orgiisermohali.ac.in The strategic placement of the acetate group in this compound can influence the regioselectivity and stereoselectivity of these cyclizations, providing a reliable method for assembling fused and bridged ring systems found in many biologically active molecules. researchgate.netresearchgate.net The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can also be employed, with the diene system of the molecule or a derivative participating in cycloadditions to form six-membered rings. mdpi.comrsc.org

Table 1: Representative Cyclization Reactions of Dienyl Acetate Systems

Reaction TypeCatalyst/ReagentsProduct TypeTypical YieldReference
Alder-Ene CyclizationPalladium ComplexCyclopentadieneGood acs.org
Prins CyclizationLewis Acid (e.g., MeAlCl₂)Bridged Tetracycle~50% acs.org
Heck ReactionPalladium AcetateTetracyclic SkeletonGood researchgate.net
Diels-Alder ReactionThermal/Lewis AcidBicyclic LactoneHigh anu.edu.au

A significant challenge in organic synthesis is the control of stereochemistry at positions remote from existing chiral centers. The C4-acetate group of this compound can serve as a crucial control element in achieving this. Through substrate-controlled diastereoselective reactions, the chirality at C4 can dictate the stereochemical outcome of reactions at the C1-C2 and C7-C8 double bonds.

For example, directed dihydroxylation reactions can be influenced by the allylic acetate group, leading to the formation of polyols with specific, predictable stereochemistry. researchgate.net Similarly, intramolecular reactions like the Diels-Alder reaction on substrates derived from chiral dienols show high levels of diastereoselectivity, governed by the stereogenic center on the tether. anu.edu.aumassey.ac.nz This principle allows for the installation of multiple, well-defined stereocenters in an acyclic chain, which can then be cyclized to form complex targets with complete stereocontrol. researchgate.net This approach is invaluable for synthesizing fragments of macrolides and other natural products where multiple stereocenters are present.

Precursor to Versatile Synthetic Intermediates

Beyond its direct use in building complex skeletons, this compound serves as a progenitor for a variety of simpler, yet synthetically crucial, intermediates.

The terminal double bonds of this compound are susceptible to oxidative cleavage. This transformation can be accomplished using powerful oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comorganic-chemistry.org Depending on the workup conditions, this reaction can yield either aldehydes or carboxylic acids. scispace.com

The complete oxidative cleavage of both double bonds in the parent alcohol, 1,7-octadien-4-ol, followed by oxidation of the resulting aldehyde groups, is a synthetic route to 3-hydroxyhexanedioic acid. scbt.comnih.gov This dicarboxylic acid is a metabolite found in human urine and serves as a biomarker for certain metabolic disorders. scbt.com The synthetic availability of such compounds is important for medical and diagnostic research.

Table 2: Products from Oxidative Cleavage of 1,7-Octadien-4-ol

Reagent SystemInitial Product(s)Final Product (after full oxidation)Reference
1. O₃; 2. Me₂S (Reductive workup)Dialdehyde derivative- masterorganicchemistry.com
1. O₃; 2. H₂O₂ (Oxidative workup)-3-acetoxyhexanedioic acid organic-chemistry.org
KMnO₄ (hot, concentrated)-3-hydroxyhexanedioic acid (from dienol) masterorganicchemistry.com

The carbon backbone of this compound is a useful template for creating polyfunctionalized octane (B31449) derivatives. The double bonds provide reactive handles for introducing a variety of functional groups. For instance, the parent hydrocarbon, 1,7-octadiene (B165261), can be converted into 1,10-diaminodecane (B146516) through a two-step process of hydrocyanation followed by hydrogenation, highlighting the utility of the C8 backbone for producing linear bifunctional monomers for the polymer industry. wikipedia.org

More sophisticated transformations can lead to chiral diamines. Synthetic strategies often involve the diastereoselective addition of organometallic reagents to glyoxal (B1671930) diimines to create a 4,5-diamino-1,7-octadiene skeleton. unibo.it These intermediates, which could plausibly be accessed from 1,7-octadien-4-ol derivatives via epoxidation and amination sequences, are valuable precursors for nitrogen-containing heterocycles. Ring-closing metathesis (RCM) of these diamino-octadiene derivatives provides a direct route to enantiopure 1,2-diaminocyclohex-4-ene derivatives, which are important chiral building blocks. unibo.it

Development of New Reaction Methodologies

The unique structure of this compound makes it an excellent substrate for exploring and developing new synthetic reactions. Its two terminal alkenes are ideal for studying reactivity and selectivity in various transition metal-catalyzed processes.

The parent diene, 1,7-octadiene, is a classic substrate for ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds. researchgate.netchemicalbook.comlookchem.com The presence of the C4-acetate group provides a handle to investigate directed or stereoselective metathesis reactions. Furthermore, the molecule can participate in cross-enyne metathesis (CEYM) reactions, serving as both a cross-linker and a source of ethylene (B1197577). chemicalbook.com

Recent advancements have shown that dienyl acetates can undergo novel palladium-catalyzed cyclization cascades to generate complex cyclopentanoid structures. acs.orgiisermohali.ac.in The development of such tandem processes, where multiple bonds are formed in a single operation, is a major goal of modern synthetic chemistry. Using substrates like this compound allows researchers to probe the mechanisms of these complex transformations and expand their scope for creating diverse molecular architectures efficiently. iisermohali.ac.in

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,7-Octadien-4-ol 4-Acetate, a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, would be employed to assign all proton and carbon signals and to confirm the compound's constitution.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. For this compound, the signals are predicted to appear in distinct regions corresponding to the acetate (B1210297) moiety, the alkyl chain, and the terminal vinyl groups.

¹H NMR Spectroscopy: The proton spectrum would show characteristic signals for the acetate methyl group as a sharp singlet. The proton at the C-4 position, being attached to the electron-withdrawing acetate group, would appear as a downfield multiplet. The terminal vinyl protons would exhibit complex splitting patterns in the olefinic region of the spectrum.

¹³C NMR Spectroscopy: The carbon spectrum, typically acquired with broadband proton decoupling, would display ten distinct signals, confirming the presence of ten carbon atoms in unique chemical environments. The carbonyl carbon of the acetate group would be the most downfield signal, while the acetate methyl carbon would appear far upfield. The carbons of the two vinyl groups would resonate in the typical olefinic range (110-140 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift increments. Actual experimental values may vary.)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~5.0 (multiplet, 2H)~115
2~5.8 (multiplet, 1H)~138
3~2.3 (multiplet, 2H)~35
4~5.2 (multiplet, 1H)~75
5~1.7 (multiplet, 2H)~30
6~2.1 (multiplet, 2H)~28
7~5.8 (multiplet, 1H)~137
8~5.0 (multiplet, 2H)~116
Acetate CH₃~2.0 (singlet, 3H)~21
Acetate C=O-~170

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of the proton network. nih.gov For this compound, COSY would show correlations between the vinyl protons on C-1/C-2 and C-7/C-8, and along the alkyl chain (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5, etc.), confirming the linear octa-1,7-diene backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. nih.govoiv.int Each CH, CH₂, and CH₃ group would produce a cross-peak, simplifying the assignment of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. nih.govoiv.int It is crucial for identifying connections across quaternary carbons and heteroatoms. Key HMBC correlations for this molecule would include the signal from the acetate methyl protons to the carbonyl carbon (C=O) and to the C-4 of the octadiene chain, unequivocally linking the acetate group to the correct position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. oup.com While particularly useful for determining the stereochemistry of rigid molecules, in a flexible acyclic molecule like this one, it can still provide information about preferred conformations.

Mass Spectrometry (MS) for Fragment Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight and molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. For a compound with the molecular formula C₁₀H₁₆O₂, the calculated monoisotopic mass is 168.11503 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula. core.ac.ukacs.org One study reported an observed mass of 168.11503 for a compound with this formula, which is consistent with the structure of this compound. core.ac.uk

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific parent ion to generate a daughter ion spectrum. This fragmentation pattern is characteristic of the molecule's structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation pathways for an acetate ester.

A primary fragmentation would be the neutral loss of acetic acid (60 Da), resulting in a significant ion at m/z 108. Another expected key fragment is the acylium ion [CH₃CO]⁺ at m/z 43. Cleavage at other points along the alkyl chain would also produce a series of hydrocarbon fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityFragmentation Pathway
168[C₁₀H₁₆O₂]⁺Molecular Ion (M⁺)
108[C₈H₁₂]⁺Loss of acetic acid (M - 60)
43[C₂H₃O]⁺Acylium ion, [CH₃CO]⁺

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating the target compound from reaction mixtures and for assessing its purity. Given the volatile nature of this compound, Gas Chromatography (GC) is the most appropriate technique. researchgate.net

The analysis would typically be performed using a GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. alsenvironmental.co.uknotulaebotanicae.ro A capillary column, such as one with a bonded polar phase (e.g., polyethylene (B3416737) glycol like ZB-WAX) or a non-polar phase (e.g., dimethylpolysiloxane like DB-1 or HP-5MS), would be used for separation. oiv.intnotulaebotanicae.ro The sample would be injected directly or via headspace sampling, and a temperature program would be applied to ensure the efficient separation of all volatile components. oiv.intalsenvironmental.co.uk The purity of this compound is determined by the relative area of its corresponding peak in the resulting chromatogram.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound, often found as a component in complex mixtures such as essential oils. mdpi.com The method separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC allows for both quantification and identification of the analyte. For acetate esters similar in volatility, specific GC parameters are employed to achieve optimal separation. mdpi.cominnovareacademics.in For instance, a common approach involves using a non-polar or medium-polarity capillary column. innovareacademics.in The temperature program typically starts at a lower temperature, which is then gradually increased to elute compounds with higher boiling points. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is more typically applied to non-volatile, thermally unstable, or high molecular weight compounds. gtiit.edu.cnresearchgate.net HPLC separates components in a liquid mobile phase based on their affinity for a solid stationary phase. gtiit.edu.cn While less common for a volatile ester like this compound, HPLC could be utilized, particularly for preparative-scale separations or for analyzing non-volatile impurities. tandfonline.com

Table 1: Representative GC Parameters for Analysis of Volatile Acetate Esters

Parameter Value/Description Source(s)
Column Type Capillary column (e.g., DB-5, Rtx-5, CYCLOSIL-B) mdpi.cominnovareacademics.in
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness mdpi.com
Carrier Gas Helium mdpi.com
Flow Rate Constant flow, e.g., 1.3 mL/min mdpi.com
Inlet Temperature 250-280 °C mdpi.comresearchgate.net
Injection Mode Split (e.g., 50:1 ratio) mdpi.com
Oven Temperature Program Initial temp 40-100°C, ramped at 2-7°C/min to 200-230°C mdpi.comgcms.cz

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | mdpi.comtandfonline.com |

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Excess Determination

Since this compound contains a chiral center at the C-4 position, it can exist as two non-superimposable mirror images, or enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee), which is crucial for authenticity control and understanding biological activity. mdpi.com

Chiral Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a highly effective method for this purpose. mdpi.com The technique utilizes a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, which interacts differently with each enantiomer, leading to different retention times. mdpi.comgcms.cz By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric ratio and enantiomeric excess can be calculated. mdpi.comlibretexts.org For example, in the analysis of the structurally similar compound 1-octen-3-yl acetate, a CYCLOSIL-B chiral column was used to successfully separate the (R) and (S) enantiomers. mdpi.com

Chiral HPLC is an alternative method that can also be used for enantiomeric separation. tandfonline.comgrafiati.com This technique employs a chiral stationary phase in the HPLC column. The choice between chiral GC and chiral HPLC often depends on the volatility and thermal stability of the compound and its derivatives. tandfonline.com

Table 2: Example of a Chiral GC Method for Enantiomeric Analysis

Parameter Value/Description Source(s)
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) mdpi.com
Column Chiral Stationary Phase Column (e.g., CYCLOSIL-B) mdpi.com
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness mdpi.com
Carrier Gas Helium at a constant flow of 1.3 mL/min mdpi.com
Temperature Program Start at 100°C (1 min hold), ramp at 7°C/min to 200°C (2 min hold) mdpi.com
Detection Mass Spectrometer in Selected Ion Monitoring (SIM) mode mdpi.com

| Enantiomeric Excess (ee) Formula | ee (%) = |(Area R - Area S) / (Area R + Area S)| x 100 | libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. The method works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features: an ester group and two terminal alkene groups.

The most prominent peak is typically the carbonyl (C=O) stretch from the acetate group, which is expected to be a strong, sharp band around 1735-1750 cm⁻¹. masterorganicchemistry.commdpi.com The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region. mdpi.com The presence of the two carbon-carbon double bonds (C=C) is indicated by a stretching vibration peak around 1640-1650 cm⁻¹. mdpi.com Additionally, the C-H bonds of the alkene groups (=C-H) would show stretching absorptions above 3000 cm⁻¹, while the C-H bonds of the alkane portions of the molecule would appear just below 3000 cm⁻¹. masterorganicchemistry.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹) Intensity Source(s)
Alkene =C-H Stretch ~3070-3090 Medium masterorganicchemistry.com
Alkane C-H Stretch ~2850-2960 Medium-Strong masterorganicchemistry.com
Ester C=O Stretch ~1735-1750 Strong, Sharp mdpi.comsavemyexams.com
Alkene C=C Stretch ~1640-1650 Medium, Sharp mdpi.com
Ester C-O Stretch ~1230-1250 Strong mdpi.com

Future Research Directions and Unexplored Potential

Development of More Sustainable and Atom-Economical Syntheses

The pursuit of "green chemistry" principles is a driving force in modern synthetic chemistry. For 1,7-Octadien-4-ol 4-Acetate, this translates to developing synthetic routes that are both environmentally benign and efficient in their use of atoms.

Current Approaches and Their Limitations: The synthesis of similar octadienyl acetates often involves the dimerization of butadiene with acetic acid in the presence of a palladium catalyst. google.com While effective, these methods can lead to a mixture of isomers, including 2,7-octadien-1-ol (B1588117) acetate (B1210297) and 1,7-octadien-3-ol (B8725285) acetate, which necessitates separation processes that can be energy-intensive and generate waste. google.com

Future Sustainable Strategies:

Biocatalysis: Enzymatic catalysis, particularly using lipases, has shown great promise in the synthesis of esters like geranyl acetate. srce.hr A similar approach could be developed for this compound, utilizing a lipase-mediated esterification of 1,7-octadien-4-ol with acetic acid. This method offers high selectivity and mild reaction conditions, significantly reducing the environmental impact. srce.hr

Atom-Economical Reactions: The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is crucial. acs.orgmdpi.comrsc.org Research could focus on developing catalytic systems that directly and selectively form the desired 4-acetate isomer from butadiene and acetic acid, minimizing the formation of byproducts. google.com This could involve the design of specific ligands for the palladium catalyst to control the regioselectivity of the addition.

Synthetic Strategy Potential Advantages Key Research Challenges
Enzymatic Esterification High selectivity, mild conditions, biodegradable catalyst. srce.hrEnzyme stability, substrate scope, process optimization. srce.hr
Selective Catalysis High atom economy, reduced waste, direct synthesis. acs.orgCatalyst design for high regioselectivity, catalyst cost and recovery.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The catalyst is the cornerstone of any efficient synthesis. For this compound, the development of novel catalytic systems is paramount for achieving high selectivity and reaction efficiency.

Current Catalytic Systems: Palladium-based catalysts, often with phosphine (B1218219) ligands, are commonly used for the telomerization of butadiene to form octadienyl derivatives. google.com However, controlling the isomeric distribution of the products remains a significant challenge. google.com

Future Catalytic Frontiers:

Ligand Design: The steric and electronic properties of ligands coordinated to the metal center play a critical role in determining the outcome of a catalytic reaction. Future research could involve the computational design and synthesis of novel phosphine or N-heterocyclic carbene (NHC) ligands to steer the reaction towards the formation of this compound.

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often offer high activity and selectivity, their separation from the product can be difficult. acs.org Developing heterogeneous catalysts, where the catalytic species is immobilized on a solid support, could simplify product purification and catalyst recycling. acs.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. nih.gov Exploring organocatalytic routes for the synthesis of the precursor, 1,7-octadien-4-ol, or for the direct acetylation could offer a metal-free and potentially more sustainable alternative.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better process control, and easier scalability.

Potential for Flow Synthesis: The synthesis of this compound could be adapted to a flow chemistry setup. For instance, a packed-bed reactor containing an immobilized catalyst could be used for the continuous production of the target molecule. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to improved yields and selectivity.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions. By integrating a flow reactor with automated sampling and analysis, a large number of reaction conditions and catalysts could be screened in a short period, fast-tracking the development of an optimized synthesis for this compound.

Computational Modeling for Mechanistic Understanding and Reaction Prediction

Computational chemistry provides a powerful lens through which to understand reaction mechanisms and predict chemical reactivity. uomustansiriyah.edu.iq

Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the formation of this compound. This can help in understanding the factors that control the regioselectivity of the reaction and provide valuable insights for the design of more selective catalysts.

Predictive Power: Computational models can also be used to predict the physical and chemical properties of this compound, as well as its potential reactivity in other chemical transformations. This predictive capability can guide experimental work and accelerate the discovery of new applications for this compound.

Discovery of Undiscovered Reactivity Modes and Synthetic Utility

The two double bonds and the ester functional group in this compound provide multiple sites for further chemical transformations, opening up a wide range of synthetic possibilities.

Potential Reactions:

Metathesis: The terminal double bonds are amenable to olefin metathesis reactions, which could be used to synthesize cyclic compounds or polymers. researchgate.netlookchem.com Ring-closing metathesis, for example, could lead to the formation of functionalized cyclooctene (B146475) derivatives. wikipedia.org

Functional Group Interconversion: The acetate group can be hydrolyzed to the corresponding alcohol, 1,7-octadien-4-ol, which can then be oxidized to a ketone or undergo other transformations.

Addition Reactions: The double bonds can participate in a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, leading to a diverse array of new chemical entities. rsc.org

Iodocyclization: The precursor alcohol, 1,7-octadien-4-ol, has been shown to undergo iodocyclization to form six-membered ring structures, a reaction that could be explored with the acetate derivative as well. beilstein-journals.org

The exploration of these and other reactivity modes will undoubtedly uncover new synthetic applications for this compound and its derivatives.

Q & A

Q. How can researchers confirm the purity and identity of 1,7-Octadien-4-ol 4-Acetate in synthetic batches?

Methodological Answer:

  • Gas Chromatography (GC): Use GC with flame ionization detection (FID) to assess purity (>97.0% as per typical standards for related dienol acetates) and compare retention times against authenticated standards. Calibrate with reference compounds like 4-n-Octylphenol, which shares structural similarities in alkyl chain analysis .
  • Mass Spectrometry (MS): Confirm molecular identity via high-resolution MS (HRMS) to verify the molecular formula (e.g., C₁₀H₁₆O₂ for structurally analogous compounds) and detect impurities. Reference databases like NIST Chemistry WebBook provide spectral data for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Material Safety Data Sheets (SDS): Follow SDS guidelines for unsaturated alcohols/acetates, including proper ventilation, nitrile gloves, and eye protection. For structurally similar compounds (e.g., 1,7-Octadiene), avoid inhalation and skin contact due to potential irritancy .
  • First Aid Measures: Immediate decontamination with water for skin/eye exposure. Consult SDS for specific antidotes, as seen in protocols for 4-acetoxy MiPT hydrochloride .

Advanced Research Questions

Q. How can structural and conformational analysis resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Employ ¹H- and ¹³C-NMR to assign double-bond geometry (cis/trans) and acetate positioning. Compare with Avocadyne 4-acetate (1,2-dihydroxyheptadec-16-yn-4-yl acetate), where NMR resolved hydroxyl and acetyl group spatial arrangements .
  • Computational Modeling: Use density functional theory (DFT) to predict stable conformers and validate against experimental data, as applied to fatty alcohol acetates in lipidomics studies .

Q. What metabolomic pathways or biological roles might involve this compound?

Methodological Answer:

  • Targeted Metabolomics: Use liquid chromatography-mass spectrometry (LC-MS) to detect the compound in biological matrices. For example, avocadyne 4-acetate was quantified in urine samples to study its role in xenobiotic metabolism, suggesting similar workflows for this compound .
  • Pathway Mapping: Cross-reference with lipid databases (e.g., LIPID MAPS) to identify enzymatic interactions. Fatty acyl/alcohol derivatives often participate in signaling or detoxification pathways .

Q. How should researchers address contradictions in experimental data, such as inconsistent purity assessments or bioactivity results?

Methodological Answer:

  • Inter-laboratory Validation: Replicate analyses using orthogonal methods (e.g., GC + HPLC). For instance, discrepancies in carbofuran metabolism studies were resolved by standardizing LC-MS protocols across labs .
  • Error Source Analysis: Investigate batch-to-batch variability in synthesis (e.g., incomplete acetylation) or matrix effects in bioassays. Refer to case studies on antifungal coumarin derivatives, where MIC variations were traced to solvent polarity effects .

Q. What synthetic strategies optimize yield and regioselectivity for this compound?

Methodological Answer:

  • Catalytic Acetylation: Use acetic anhydride with acid catalysts (e.g., H₂SO₄) under controlled temperatures to prevent diene isomerization. Analogous methods for (Z)-4-Hexenyl acetate achieved >90% selectivity via kinetic control .
  • Protection-Deprotection: Temporarily block reactive hydroxyl groups during diene synthesis, as seen in multi-step syntheses of polyunsaturated fatty alcohols .

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